molecular formula C14H10ClNO2 B13003247 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile

4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile

Cat. No.: B13003247
M. Wt: 259.69 g/mol
InChI Key: PLHMIRBVOYMRPG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is a substituted benzonitrile derivative characterized by a benzyloxy group at position 4, a chlorine atom at position 5, and a hydroxyl group at position 2. Its molecular formula is C₁₄H₁₀ClNO₂, with an average molecular weight of 265.69 g/mol (calculated from and structural analysis). This compound is structurally related to simpler benzonitriles but distinguished by its benzyl-protected hydroxyl group, which enhances its stability during synthetic processes.

Properties

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

5-chloro-2-hydroxy-4-phenylmethoxybenzonitrile

InChI

InChI=1S/C14H10ClNO2/c15-12-6-11(8-16)13(17)7-14(12)18-9-10-4-2-1-3-5-10/h1-7,17H,9H2

InChI Key

PLHMIRBVOYMRPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)O)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Chlorination: The addition of a chlorine atom to the benzene ring.

    Benzyloxylation: The attachment of a benzyloxy group to the benzene ring.

Each of these steps requires specific reagents and conditions. For example, nitration can be achieved using nitrating agents like nitric acid, while chlorination can be performed using chlorine gas or other chlorinating agents. Benzyloxylation typically involves the use of benzyl alcohol and a suitable catalyst, and hydroxylation can be carried out using hydroxylating agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines.

Scientific Research Applications

Inhibition of MAO-B

Recent studies have demonstrated that derivatives of 4-(benzyloxy)-5-chloro-2-hydroxybenzonitrile exhibit potent inhibitory activity against monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. For instance, a study highlighted the synthesis of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives that showed significant MAO-B inhibition with an IC50 value of 0.062 µM, indicating strong potential for therapeutic use in Parkinson's disease treatment .

Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory properties. Inhibitors targeting leukotriene A4 hydrolase (LTA4H) have shown promise in treating inflammatory diseases. Compounds similar to this compound have been developed as LTA4H inhibitors, which are beneficial in managing conditions such as inflammatory bowel disease and arthritis .

Neuroprotective Effects

Research indicates that certain derivatives possess neuroprotective effects, potentially through antioxidant activities and metal chelation capabilities. These properties may help mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegeneration .

Case Studies

Study ReferenceApplicationFindings
Diabetic RetinopathyCompound A91 derived from the benzyloxy series reduced retinal vascular leakage in diabetic rats, demonstrating efficacy comparable to existing treatments without significant side effects.
Parkinson's DiseaseThe compound showed competitive inhibition of MAO-B and significant neuroprotective effects, making it a promising candidate for further development against Parkinson's disease.
Inflammatory DisordersNovel derivatives exhibited strong inhibition of LTA4H, suggesting potential therapeutic applications for various inflammatory conditions.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

5-Chloro-2-hydroxybenzonitrile

Molecular Formula: C₇H₄ClNO Molecular Weight: 153.56 g/mol Substituents: 5-chloro, 2-hydroxy Key Differences:

  • Lacks the benzyloxy group at position 4, making it less sterically hindered and more polar.
  • The unprotected hydroxyl group at position 2 increases reactivity in electrophilic substitution reactions but reduces stability under basic or oxidative conditions .
    Applications : Acts as a precursor for synthesizing halogenated aromatic nitriles, including 4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile .

5-Bromo-2-hydroxybenzonitrile

Molecular Formula: C₇H₄BrNO Molecular Weight: 198.02 g/mol Substituents: 5-bromo, 2-hydroxy Key Differences:

  • Forms O–H⋯N hydrogen-bonded chains in the solid state, with O⋯N distances of 2.805–2.810 Å and angles of 170–175° , facilitating supramolecular assembly .
    Applications : Widely used in antiretroviral, anticancer, and osteoporosis drug synthesis due to its robust halogen-mediated interactions .

4-(Benzyloxy)-3-phenethoxyphenol

Molecular Formula : C₂₁H₂₀O₃
Molecular Weight : 320.38 g/mol
Substituents : 4-benzyloxy, 3-phenethoxy
Key Differences :

  • Replaces the 5-chloro and nitrile groups with a phenethoxy substituent, increasing lipophilicity and molecular weight.
  • Synthesized in high yield (96% ) via sequential benzyl protection and oxidation, demonstrating the versatility of benzyloxy groups in multi-step syntheses .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₄H₁₀ClNO₂ 4-benzyloxy, 5-Cl, 2-OH 265.69 Intermediate in drug synthesis; enhanced stability due to benzyl protection
5-Chloro-2-hydroxybenzonitrile C₇H₄ClNO 5-Cl, 2-OH 153.56 Reactive precursor for halogenated nitriles
5-Bromo-2-hydroxybenzonitrile C₇H₄BrNO 5-Br, 2-OH 198.02 Strong halogen bonding; antiretroviral/cancer drug applications
4-(Benzyloxy)-3-phenethoxyphenol C₂₁H₂₀O₃ 4-benzyloxy, 3-phenethoxy 320.38 High-yield synthesis; lipophilic intermediate

Critical Analysis of Substituent Effects

  • Halogen Substitution (Cl vs. Bromine’s larger size, however, promotes stronger halogen bonding, as evidenced by its crystalline network .
  • Benzyloxy vs. Phenethoxy : Benzyloxy groups offer steric protection and moderate lipophilicity, while phenethoxy groups further increase molecular bulk and hydrophobicity, influencing solubility and membrane permeability in drug candidates .
  • Nitrile Functionality : The nitrile group in benzonitrile derivatives serves as a versatile handle for further functionalization, such as cycloaddition or reduction, enabling diverse pharmacological applications .

Biological Activity

4-(Benzyloxy)-5-chloro-2-hydroxybenzonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, neuroprotective effects, and potential applications in cancer therapy.

Synthesis and Characterization

The synthesis of this compound can be achieved through various chemical methods involving the substitution of functional groups on a benzonitrile scaffold. Characterization techniques such as NMR and mass spectrometry are typically employed to confirm the structure of synthesized compounds.

Antimicrobial Activity

A study examined the antimicrobial properties of various derivatives related to this compound. The synthesized compounds were tested against different bacterial strains using the agar diffusion method. The results indicated that many derivatives exhibited moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity Results

CompoundBacterial StrainActivity Level
10aE. coliModerate
10bS. aureusModerate
10cPseudomonas aeruginosaModerate
10dBacillus subtilisModerate

These findings suggest that further optimization of the molecular structure could enhance the antimicrobial efficacy of these compounds.

Neuroprotective Effects

Research has also indicated that derivatives of this compound may possess neuroprotective properties. A specific derivative demonstrated potent inhibition of monoamine oxidase B (MAO-B), an enzyme associated with neurodegenerative diseases like Parkinson's disease. This compound showed an IC50 value of 0.062 µM , indicating strong inhibitory activity .

Table 2: MAO-B Inhibitory Activity

CompoundIC50 (µM)Mechanism
3h0.062Competitive Inhibition

In addition to MAO-B inhibition, this derivative exhibited significant antioxidant activity and metal-chelating ability, further supporting its potential as a therapeutic agent for neuroprotection .

Cancer Therapeutics

The potential anticancer activity of compounds related to this compound has been explored in various studies. These compounds have shown promise as MDM2 inhibitors, which are crucial in regulating p53, a tumor suppressor protein. The ability to inhibit MDM2 can lead to increased levels of p53, promoting cell cycle arrest and apoptosis in cancer cells .

Table 3: Anticancer Activity Summary

CompoundMechanismActivity Level
Various DerivativesMDM2 InhibitionPotent

Case Studies

  • Antimicrobial Screening : A series of synthesized thiazole derivatives were evaluated for their antimicrobial properties, revealing that modifications around the benzyloxy group could enhance activity against specific bacterial strains .
  • Neuroprotective Evaluation : In a study focused on Parkinson's disease models, derivatives exhibiting MAO-B inhibition were shown to improve neuronal survival and reduce oxidative stress markers .
  • Cancer Research : Compounds that inhibit MDM2 demonstrated significant antiproliferative effects in vitro against wild-type p53 cancer cells, suggesting their utility as targeted cancer therapies .

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